molecular formula C17H14 B14666113 2,11-Dihydro-1H-benzo[b]fluorene CAS No. 41593-26-4

2,11-Dihydro-1H-benzo[b]fluorene

Cat. No.: B14666113
CAS No.: 41593-26-4
M. Wt: 218.29 g/mol
InChI Key: RXKTZOPRVWICAL-UHFFFAOYSA-N
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Description

2,11-Dihydro-1H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12 It is a derivative of benzo[b]fluorene, characterized by the presence of two hydrogen atoms at the 2 and 11 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dihydro-1H-benzo[b]fluorene typically involves the hydrogenation of benzo[b]fluorene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup involves hydrogenation at 50-100 psi and temperatures ranging from 50-100°C.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,11-Dihydro-1H-benzo[b]fluorene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,11-Dihydro-1H-benzo[b]fluorene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,11-Dihydro-1H-benzo[b]fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]fluorene: The parent compound, lacking the additional hydrogen atoms at the 2 and 11 positions.

    2,3-Benzofluorene: Another derivative with different substitution patterns.

    Indeno[1,2-b]fluorene: A structurally related compound with a different arrangement of aromatic rings.

Uniqueness

2,11-Dihydro-1H-benzo[b]fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

41593-26-4

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2,11-dihydro-1H-benzo[b]fluorene

InChI

InChI=1S/C17H14/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-2,4-6,8-9,11H,3,7,10H2

InChI Key

RXKTZOPRVWICAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2

Origin of Product

United States

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